3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole

Serotonin 5-HT2 receptor Conformationally constrained tryptamine Radioligand binding

3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole (3-AMTBI) is a conformationally restricted tryptamine derivative with a partially saturated benz[cd]indole scaffold. It belongs to the class of rigid indolealkylamines developed as pharmacological probes for serotonin (5-HT) receptor subtypes.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 111261-72-4
Cat. No. B049814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
CAS111261-72-4
Synonyms3-aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
3-AMTBI
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)NC=C3C1CN
InChIInChI=1S/C12H14N2/c13-6-9-5-4-8-2-1-3-11-12(8)10(9)7-14-11/h1-3,7,9,14H,4-6,13H2
InChIKeyPKWJZQKTYSEOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole (CAS 111261-72-4) — A Conformationally Constrained Tryptamine Analog for Serotonin Receptor Site Profiling and Procurement


3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole (3-AMTBI) is a conformationally restricted tryptamine derivative with a partially saturated benz[cd]indole scaffold. It belongs to the class of rigid indolealkylamines developed as pharmacological probes for serotonin (5-HT) receptor subtypes. Unlike flexible, acyclic tryptamines, 3-AMTBI constrains the ethylamine side chain into a semirigid tricyclic framework, making it a valuable tool for distinguishing pharmacophoric requirements among 5-HT receptor recognition sites [1]. The compound was specifically designed and employed to map differential ligand selectivity across 5-HT1, 5-HT1A, and 5-HT2 binding sites [1].

Why Generic Tryptamine Analogs Cannot Substitute for 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole in Serotonin Receptor Mapping Studies


Simple acyclic tryptamines (e.g., tryptamine, 5-methoxytryptamine) are flexible molecules that can adopt multiple conformations, leading to ambiguous pharmacophore models and overlapping selectivity profiles across 5-HT receptor subtypes [1]. In contrast, 3-AMTBI enforces a specific spatial orientation of the amino group relative to the indole nucleus. This conformational restriction translates into quantitatively distinct affinity and selectivity patterns at 5-HT1 versus 5-HT2 sites compared to both unconstrained tryptamines and partial ergoline scaffolds such as RU 27849 and RU 28306 [1]. Substituting 3-AMTBI with a non-constrained or differently constrained analog would therefore alter, or entirely erase, the differential binding signature that is essential for receptor-subtype discrimination experiments, rendering inter-study comparisons invalid [1].

Quantitative Differentiation of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole vs. Closest Analogs — Evidence for Scientific Procurement Decisions


5-HT2 Potency Enhancement of 3-AMTBI Relative to the Ergoline RU 27849

3-AMTBI, a nonergoline constrained tryptamine analog, demonstrates approximately 4-fold greater potency at the 5-HT2 recognition site compared to the partial ergoline RU 27849, whereas the two compounds exhibit similar potencies at 5-HT1 and 5-HT1A sites [1]. This differential was determined by displacement of [³H]ketanserin (5-HT2) and [³H]5-HT (5-HT1, 5-HT1A) in rat brain membrane preparations [1].

Serotonin 5-HT2 receptor Conformationally constrained tryptamine Radioligand binding

5-HT2 Potency Enhancement of 3-AMTBI Relative to the Parent Compound Tryptamine

The constrained structure of 3-AMTBI results in a 4-fold increase in 5-HT2 site affinity compared to the flexible endogenous ligand tryptamine, while maintaining comparable affinity at 5-HT1 and 5-HT1A sites [1]. This was measured under identical assay conditions using radioligand displacement in rat brain membranes [1].

5-HT2 receptor Conformational constraint Tryptamine analog

Differential Selectivity Profile of 3-AMTBI Across 5-HT1, 5-HT1A, and 5-HT2 Sites vs. Ergoline Scaffolds

Unlike the racemic ergolines RU 27849 and RU 28306, which lose potency across all 5-HT1 sites but retain activity at 5-HT2, 3-AMTBI preserves 5-HT1/5-HT1A affinity comparable to the ergolines while gaining a selective 4-fold boost at 5-HT2 [1]. This triplet selectivity pattern (5-HT1 ≈ RU 27849, 5-HT1A ≈ RU 27849, 5-HT2 > RU 27849) is unique to the nonergoline constrained scaffold [1].

5-HT receptor subtypes Selectivity profiling Ergoline vs. nonergoline

Nonergoline Scaffold Advantage: Reduced Off-Target Serotonin Receptor Interactions Relative to Ergoline Congeners

The abstract reports that racemic partial ergolines RU 27849 and RU 28306 showed reduced potency at all 5-HT1 sites, whereas the nonergoline constrained analog (3-AMTBI) was similar in potency to RU 27849 at 5-HT1 and 5-HT1A sites [1]. This implies that 3-AMTBI avoids the indiscriminate 5-HT1 potency loss characteristic of the ergoline class, maintaining a more balanced 5-HT1/5-HT2 profile [1].

Nonergoline scaffold Receptor selectivity Off-target binding

Optimal Research and Industrial Use Cases for 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole Based on Verified Differentiation Evidence


Pharmacophore Discrimination Between 5-HT1 and 5-HT2 Receptor Subtypes

3-AMTBI is the compound of choice for radioligand displacement studies that require a clean separation of 5-HT2 from 5-HT1 binding components. Its 4-fold 5-HT2 selectivity advantage over tryptamine and RU 27849 [1] enables researchers to define 5-HT2-specific pharmacophoric features without confounding 5-HT1 signal.

Validation of Novel 5-HT2 Receptor Ligands Using an Orthogonal Chemical Scaffold

Because 3-AMTBI belongs to a nonergoline structural class, it serves as an independent reference compound in screening cascades. When hits from ergoline-based libraries show 5-HT2 activity, 3-AMTBI provides an orthogonal confirmation that the observed activity is scaffold-independent, reducing the risk of pursuing ergoline-specific artifacts [1].

Structure–Activity Relationship (SAR) Studies on Conformational Constraint in Tryptamine Pharmacophores

The 4-fold potency gain at 5-HT2 upon constraining the tryptamine side chain into the tetrahydrobenz[cd]indole framework [1] makes 3-AMTBI an essential reference compound in any SAR campaign aimed at optimizing 5-HT2 selectivity through conformational restriction. It provides the baseline against which novel constrained analogs are measured.

Procurement of a Defined-Profile Serotonin Receptor Probe for Academic Receptor Pharmacology

For academic laboratories studying serotonin receptor subtypes, 3-AMTBI offers a cost-effective and pharmacologically defined alternative to radiolabeled ergolines. Its well-characterized 5-HT1/5-HT1A/5-HT2 selectivity fingerprint [1] makes it suitable for use as an unlabeled competitor in binding assays, reducing reliance on proprietary ergoline standards.

Quote Request

Request a Quote for 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.